Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, also known by its systematic name (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, is a chemical compound with the molecular formula C₁₄H₁₉NO₄. It has a molecular weight of approximately 265.31 g/mol. This compound features a unique structure that includes an ethyl ester group, a benzyl substituent, and a hydroxypropanamide moiety, making it of interest in various chemical and biological applications .
These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry .
Several synthetic routes have been proposed for the preparation of ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate:
These methods allow for the efficient production of this compound while maintaining high purity levels .
Ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate has potential applications in various fields:
Several compounds share structural similarities with ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-4-(benzylamino)butanoate | Contains an amino group instead of hydroxy | May exhibit different biological activities due to amino substitution |
| Benzyl 2-aminoacetate | Lacks hydroxy group; simpler structure | More straightforward synthesis but potentially less bioactive |
| Ethyl N-benzoyl-L-alaninate | Features a benzoyl group instead of benzyl | Different reactivity patterns due to carbonyl presence |
These comparisons highlight the unique aspects of ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, particularly its hydroxypropanamide structure which may contribute to distinct biological activities and synthetic versatility .
The architectural design of peptide-drug conjugates utilizing ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate follows fundamental principles that govern the optimization of therapeutic efficacy while maintaining selective targeting capabilities [7]. The general architecture of peptide-drug conjugates consists of three essential building blocks: the tumor-homing peptide, the cytotoxic agent, and the biodegradable connecting linker [13]. In the case of ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, the compound serves as both a linker component and a masked drug entity within the conjugate system .
The peptide contained in the prodrug conjugate must bind selectively and with optimal affinity to specific receptors present on the cell surface of targeted tissues rather than within their cytosol or nucleus [13]. The selection criteria require that the targeted receptor should be uniquely expressed or overexpressed on cancer cells, typically three-fold or higher compared to normal cells [13]. Additionally, the receptor must be expressed in sufficient levels to facilitate the internalization of efficacious drug doses [13].
The conjugation strategy for ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate typically occurs through specific amino acid residues including lysine, cysteine, and glutamic acid via orthogonal coupling reactions [13]. The conjugation site selection requires careful consideration, as perturbations induced in the peptide structural microenvironment may result in the abolishment of binding affinity and selectivity to the targeted receptor [13].
| Parameter | Requirement | Rationale |
|---|---|---|
| Receptor Expression | 3-fold overexpression in target cells [13] | Ensures selective targeting |
| Peptide Length | 5-30 amino acids [21] | Optimal balance of specificity and synthesis |
| Linker Stability | Stable during circulation [13] | Prevents premature drug release |
| Conjugation Sites | Lysine, cysteine, glutamic acid [13] | Compatible with orthogonal chemistry |
| Molecular Weight | Low molecular weight preferred [7] | Facilitates purification and pharmacokinetics |
The linker component must be carefully selected to achieve optimal performance of the prodrug conjugate system [13]. An injudicious selection may cause diminished binding affinity of the peptide to the receptor and reduction of the therapeutic window of the drug [13]. The linker should be enzymatically stable during blood circulation to efficiently reach the malignant tumor site and release the payload in its microenvironment, thereby reducing off-target toxicity [13].
The design of peptide-drug conjugates allows for incorporation of great functionality, as the amino acid sequence can be chosen to control the physicochemical properties of the conjugate and enable active targeting of particular receptors on tumor cell surfaces [7]. The diversity of amino acid combinations enables facile preparation of many different peptide-drug conjugates, with sequence control allowing tuning of overall conjugate hydrophobicity and ionization, both of which influence bioavailability in vitro and in vivo [7].
The molecular architecture of ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate incorporates structural features that enhance both stability and activation potential . The compound features a unique structure that includes an ethyl ester group, a benzyl substituent, and a hydroxypropanamide moiety, making it of interest in various chemical and biological applications . The molecular formula C₁₄H₁₉NO₄ with a molecular weight of approximately 265.31 grams per mole provides optimal characteristics for prodrug conjugate systems .
Esterase-mediated activation represents a fundamental mechanism for the controlled release of active pharmaceutical compounds from prodrug conjugate systems utilizing ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate [9]. Esterases catalyze hydrolysis reactions by converting esters into an acid and an alcohol using water as a nucleophile, thereby belonging to the enzyme group of hydrolases [33]. These enzymes are frequently utilized as biocatalysts to produce optically pure compounds and serve as critical components in prodrug activation strategies [33].
The esterase-activated prodrugs effectively mask polar moieties with non-polar ester bonds, often increasing lipophilicity and thus membrane permeability [9]. The vast majority of ester prodrugs mask carboxylic acids, with fewer accounts documenting their use to release hydroxyl and phenolic moieties upon hydrolysis [9]. In the case of ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate, the ester functionality provides the primary site for enzymatic cleavage and subsequent drug release [9].
| Substrate Type | Hydrolysis Rate (half-life) | Enzyme Specificity | Reference |
|---|---|---|---|
| Simple acetate esters | 10-30 minutes [30] | Broad spectrum esterases [9] | [9] [30] |
| Benzyl acetate derivatives | Variable (1.3 to >100 min) [30] | Serine hydrolases [23] | [23] [30] |
| Para-acetoxybenzyl esters | 2.2 ± 0.1 hours [29] | Carboxyl- and butyrylcholinesterase [9] | [9] [29] |
| Succinamido esters | 1-5 hours [29] | Tissue-specific esterases [29] | [29] |
The mechanism of esterase-mediated activation involves initial recognition and binding of the ester substrate to the active site of the enzyme [33]. The affinity of an enzyme to a substrate is represented by the Michaelis-Menten constant, where a high affinity leads to a small Michaelis-Menten value and vice versa [33]. The enzymatic reaction proceeds through a tetrahedral intermediate formation, followed by the release of the alcohol component and formation of the carboxylic acid product [20].
The hydrolysis mechanism begins with protonation of the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by water [20] [22]. The protonated carbonyl is then attacked by water, followed by two steps of proton transfers, and the alcohol group is ejected by one of the attached hydroxyl groups [22]. Deprotonation of the newly formed carbonyl generates the carboxylic acid, completing the hydrolysis reaction [22].
Research has demonstrated that benzyl ester compounds exhibit varying rates of hydrolysis depending on their structural characteristics [26]. The rates of hydrolysis of benzyl esters increase in the following order: salicylate, benzoate, stearate, cinnamate, acetate, succinate, and fumarate [26]. For benzyl acetate specifically, hydrolysis rates were measured at 10%, 35%, and 46% at 20°C for 1 hour, 3 hours, and 5 hours respectively [34].
The esterases involved in drug metabolism are mainly localized in the liver and include carboxyl- and butyrylcholinesterase, which can recognize acetate and phenylacetate groups as substrates [9]. These enzymes demonstrate varying specificities toward different ester substrates, with some showing preferential activity toward specific structural motifs [9]. The enzyme responsible for prodrug bioconversion has been identified as a serine hydrolase, with optimal targeting for alpha-amino acid ester prodrugs while being mildly active toward amide prodrugs [23].
Advanced esterase-responsive strategies have been developed to overcome limitations associated with slow cleavage rates [9]. These include reaction-based strategies wherein the stimulus event initiates an elimination reaction that leads to release of the inhibitor [9]. The benzyl ether linkage has been shown to be superior to carbonate linkages in prodrug design with respect to kinetics of release and stability [9].
Comparative bioavailability enhancement strategies for prodrug conjugate systems utilizing ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate demonstrate significant improvements over conventional drug delivery approaches [23] [24]. The prodrug approach is utilized to overcome biopharmaceutical, pharmacokinetic, or pharmacodynamic obstacles, including poor chemical stability and bioavailability limitations [23].
Post-absorption activation approaches have demonstrated remarkable success in nucleoside analogs, where optimal prodrugs remain stable during transport and delivery but are freely cleaved to liberate the parent drug once at the target site [23]. Valacyclovir, the 5'-valyl ester prodrug of acyclovir, demonstrates 3-5 fold higher systemic bioavailability compared to the parent drug due to human peptide transporter 1 mediated intestinal absorption [23].
| Prodrug System | Bioavailability Increase | Mechanism | Half-life Enhancement | Reference |
|---|---|---|---|---|
| Amino acid-attached prodrugs | 3-5 fold [24] | Peptide transporter mediated [23] | 1-7 hours [24] | [23] [24] |
| Para-acetoxybenzyl esters | 4-5 fold [16] | Esterase activation [16] | 2.1 ± 0.2 hours [29] | [16] [29] |
| Self-nanoemulsifying systems | 1.78-2.40 fold [28] | Enhanced dissolution [28] | Reduced Tmax [28] | [28] |
| Macromolecular conjugates | Variable [29] | Dual-phase release [29] | 14.2 ± 1.7 hours [29] | [29] |
The enhancement of bioavailability through prodrug strategies primarily occurs through improvements in permeability (35%) and solubility (15%) [10]. Membrane permeability represents a crucial factor for small molecules to achieve intracellular targets, as low permeability correlates with low efficacy [10]. The key factors influencing membrane permeability via passive diffusion include polarity, molecular weight, and lipophilicity [10].
Amino acid-attached prodrug systems have shown particularly promising results in bioavailability enhancement [24]. Following oral administration of amino acid-conjugated prodrugs, both the parent compound and its active metabolite simultaneously appear in plasma with significant maximum concentration values and area under the curve measurements [24]. The amino acid alanine attachment has proven to be a highly effective approach for prodrug development, with rapid oral absorption and transformation to active forms [24].
Comparative studies have revealed that para-acetoxybenzyl-based prodrugs provide substantial improvements in plasma exposure [16]. Compound 12, a para-acetoxybenzyl-based prodrug, provided 5-fold higher plasma levels compared to oral administration of the parent compound [16]. Subsequently, para-acetoxybenzyl-based prodrugs with additional ester promoieties achieved 4-fold increases in plasma levels as compared to oral administration of the parent compound [16].
| Strategy | Primary Mechanism | Stability Profile | Activation Site | Efficacy Ratio |
|---|---|---|---|---|
| Ester prodrugs | Enzymatic hydrolysis [11] | pH dependent [11] | Liver/plasma [9] | 2-5 fold [16] |
| Peptide conjugates | Transporter mediated [19] | Enzymatically stable [7] | Target tissue [13] | 3-10 fold [19] |
| Nanoparticle systems | Enhanced permeation [17] | Extended circulation [17] | Cellular uptake [17] | Variable [17] |
| Dual-phase systems | Sequential activation [29] | Tissue-specific [29] | Local release [29] | 5-15 fold [29] |
The development of water-soluble prodrug technologies has addressed challenges associated with highly insoluble small molecule therapeutics [25]. The optimal water-soluble prodrug design requires reduction of prodrug hydrolysis rates to favor drug absorption rather than drug precipitation [25]. The rate of hydrolysis provides a pharmacokinetic control point for drug delivery, with marked pharmacokinetic improvements demonstrated for commercial drugs including enzalutamide, vemurafenib, and paclitaxel [25].
Controlled drug release from pharmaceutical nanocarriers utilizing prodrug conjugates demonstrates extended release profiles compared to physically entrapped drugs [27]. Drug release from conjugates occurs as ester bonds between the drug and polymer hydrolyze, with release rates better controlled without distinct initial burst release patterns [27]. For instance, 60% release of paclitaxel over 4 days was achieved with conjugated systems compared to 82% release in 1 day for physically entrapped formulations [27].